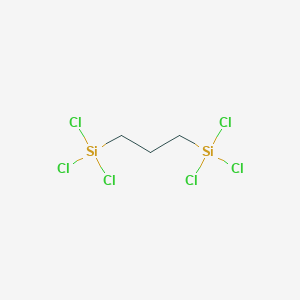

1,3-Bis(trichlorsilyl)propan

Übersicht

Beschreibung

1,3-Bis(trichlorosilyl)propane, also known as 1,3-BTP, is an organosilicon compound that has a wide range of applications in organic synthesis, biochemistry, and biotechnology. It is a highly reactive, polar compound that is useful in a variety of chemical processes, such as the synthesis of polymers, surfactants, and catalysts. It is also used as a reagent in the synthesis of organosilicon compounds and in the preparation of functionalized materials.

Wissenschaftliche Forschungsanwendungen

Polymersynthese

1,3-Bis(trichlorsilyl)propan wird bei der Synthese von polyedrischen oligomeren Silsesquioxanen (POSS) verwendet. Diese einzigartigen Strukturen finden Anwendung bei der Herstellung von stern- und hantelförmigen Polymeren mit verbesserten thermischen und mechanischen Eigenschaften . Die Verbindung dient als Vernetzer, der eine Brücke zwischen Silsesquioxan-Einheiten bildet und zu Materialien mit potenziellen Anwendungen in fortschrittlichen Verbundwerkstoffen und Nanoverbundwerkstoffen führt.

Beschichtungsformulierungen

Im Bereich der Beschichtungen trägt this compound zur Bildung von Filmen mit bestimmten optischen Eigenschaften bei. So wurde es beispielsweise zur Herstellung transparenter Filme mit hohem Brechungsindex verwendet, die für optische Anwendungen wertvoll sind . Die Fähigkeit der Verbindung, vernetzte Netzwerke zu bilden, ist entscheidend für die Entwicklung von Beschichtungen mit den gewünschten thermischen und mechanischen Eigenschaften.

Medizinische Forschung

Diese Verbindung hat sich in der medizinischen Forschung, insbesondere in der Arzneimittelentwicklung, als vielversprechend erwiesen. Sie wird auf ihre potenzielle Rolle in der Krebsbehandlung untersucht, wo sie zur Oberflächenmodifikation oder zur Herstellung von Trägern für Arzneimittel-Abgabesysteme verwendet werden könnte. Ihre einzigartige chemische Struktur ermöglicht die Anbindung verschiedener funktioneller Gruppen, was sie zu einem vielseitigen Werkzeug in pharmazeutischen Formulierungen macht.

Safety and Hazards

1,3-Bis(trichlorosilyl)propane is a hazardous substance. It causes severe skin burns and eye damage . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Biochemische Analyse

Biochemical Properties

The compound is primarily used in the synthesis of other chemicals

Molecular Mechanism

It is known that the compound has a high reactivity , which could potentially lead to interactions with various biomolecules

Temporal Effects in Laboratory Settings

The compound is stable under normal conditions

Metabolic Pathways

The compound is used in the synthesis of other chemicals , suggesting that it could potentially be involved in various metabolic pathways

Transport and Distribution

Eigenschaften

IUPAC Name |

trichloro(3-trichlorosilylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl6Si2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDKTCCADNRZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459957 | |

| Record name | 1,3-BIS(TRICHLOROSILYL)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18171-50-1 | |

| Record name | 1,3-BIS(TRICHLOROSILYL)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(trichlorosilyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

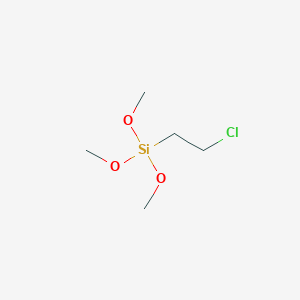

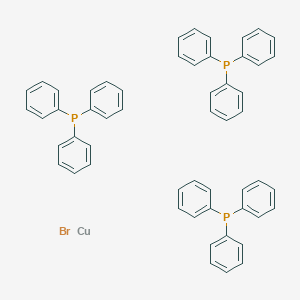

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,3-bis(trichlorosilyl)propane in synthesizing novel materials?

A1: 1,3-Bis(trichlorosilyl)propane acts as a bridging agent in synthesizing dumbbell-shaped polyhedral oligomeric silsesquioxane (POSS) derivatives. [] It reacts with hepta(3,3,3-trifluoropropyl)tricycloheptasiloxane trisodium silanolate (F7-Na), leading to the formation of a C3-linked POSS structure denoted as POSS-DP. [] This specific structure contributes to the material's ability to form transparent films with desirable optical properties.

Q2: How does the structure of POSS-DP, synthesized using 1,3-bis(trichlorosilyl)propane, affect its film-forming properties?

A2: While the provided research doesn't delve into the exact mechanism, it highlights that POSS-DP, formed using 1,3-bis(trichlorosilyl)propane, readily forms transparent films upon spin coating and baking. [] This contrasts with the opaque films produced by the C2-linked POSS derivative (POSS-DE), suggesting that the length of the aliphatic chain introduced by the bridging agent plays a crucial role in dictating the material's film-forming properties and resulting optical clarity. [] This highlights the importance of 1,3-bis(trichlorosilyl)propane in designing POSS derivatives with tailored material characteristics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)